molecular formula C16H17N5O3S B2834616 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 1169997-14-1

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2834616
CAS No.: 1169997-14-1
M. Wt: 359.4
InChI Key: WUNIPLOFHQVQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C21H19N5O
  • Molecular Weight : 373.41 g/mol
  • CAS Number : 1170486-29-9

The structure features a pyrazole ring, an oxadiazole moiety, and a thioacetamide group, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and oxadiazole exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

A notable study conducted by Aly et al. demonstrated that pyrazole derivatives could induce apoptosis in cancer cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy in certain contexts .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Pyrazole derivatives are known to disrupt bacterial cell wall synthesis and inhibit fungal growth. For example, compounds with similar structural features have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that pyrazole-containing compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases (G0/G1 and S phases), thus inhibiting proliferation .
  • Inhibition of Enzymatic Activity : The thioacetamide group may interact with key enzymes involved in inflammatory pathways or cancer progression.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives on glioma cell lines using flow cytometry. The results indicated that the tested compounds significantly inhibited cell viability and induced apoptosis .

CompoundCell LineIC50 (µM)Mechanism
N-(5-(1,5-dimethyl...C6 (glioma)5.13Apoptosis
N-(5-(1,5-dimethyl...SH-SY5Y (neuroblastoma)5.00Apoptosis

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the compound was tested against a panel of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses significant antimicrobial activity.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-10-8-13(20-21(10)2)15-18-19-16(24-15)17-14(22)9-25-12-6-4-11(23-3)5-7-12/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNIPLOFHQVQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.